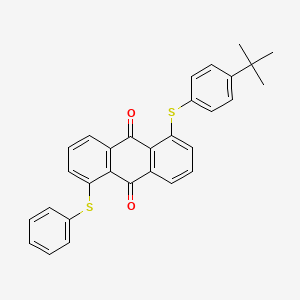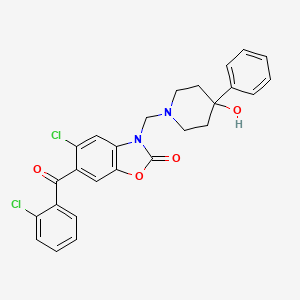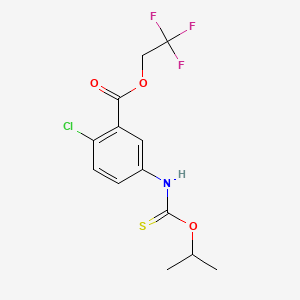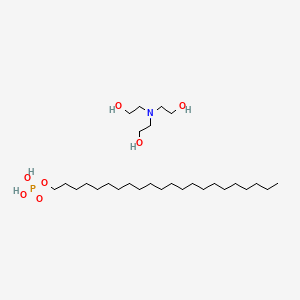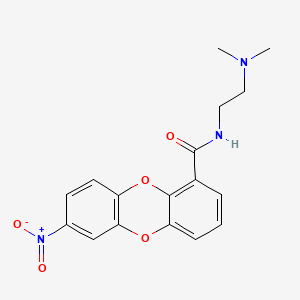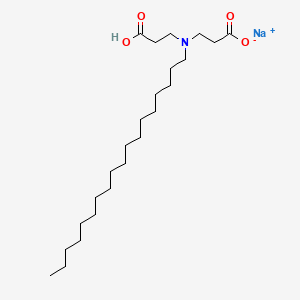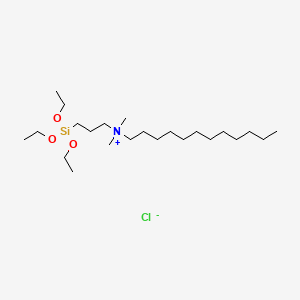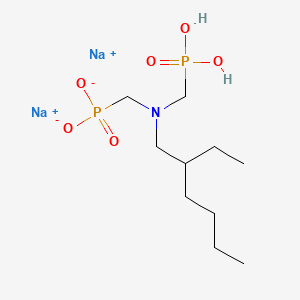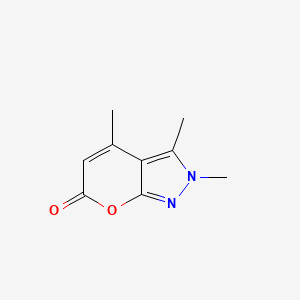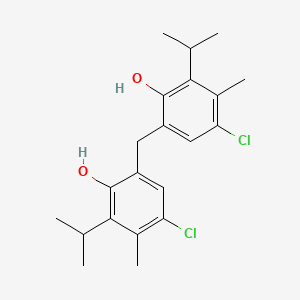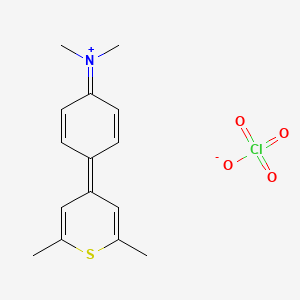
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is a heterocyclic aromatic compound with a thiopyrylium core. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylthiopyrylium salt under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired thiopyrylium compound. The reaction conditions often include the use of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
Types of Reactions
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiopyrylium derivatives.
科学研究应用
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in photodynamic therapy due to its unique electronic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate involves its interaction with molecular targets through its aromatic and electronic properties. The compound can intercalate into DNA, disrupting its function, or interact with cellular membranes, affecting their permeability. These interactions are mediated by the compound’s ability to undergo redox reactions and form reactive oxygen species.
相似化合物的比较
Similar Compounds
- Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diphenyl-, perchlorate
- Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diethyl-, perchlorate
Uniqueness
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in organic semiconductors and photodynamic therapy.
属性
CAS 编号 |
61548-69-4 |
|---|---|
分子式 |
C15H18ClNO4S |
分子量 |
343.8 g/mol |
IUPAC 名称 |
[4-(2,6-dimethylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C15H18NS.ClHO4/c1-11-9-14(10-12(2)17-11)13-5-7-15(8-6-13)16(3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
BMHAIPGYXFPWBU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C2C=CC(=[N+](C)C)C=C2)C=C(S1)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



